molecular formula C19H15ClN2O3S B3503254 N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide

N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide

Cat. No. B3503254
M. Wt: 386.9 g/mol
InChI Key: SZTPAPZFJQAMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide, also known as CSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is not fully understood, but it is believed to act through multiple pathways. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein kinase C (PKC), which play a critical role in cancer cell growth and proliferation. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has also been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in memory and cognitive function.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In animal models, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to enhance memory and cognitive function by increasing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a highly potent and selective compound, making it an ideal tool for studying the role of HDACs and PKC in cancer cell growth and proliferation. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is also relatively easy to synthesize, allowing for the production of large quantities of the compound for use in experiments.
One limitation of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is its potential toxicity. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to induce liver toxicity in animal models, which may limit its clinical applications. Additionally, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has a relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide. One potential direction is the development of analogs of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the role of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide in other disease states, such as cardiovascular disease and diabetes. Finally, the potential applications of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide in combination therapy with other anticancer agents should be explored further.
Conclusion
In conclusion, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is a highly potent and selective compound with potential applications in cancer research and neuroscience research. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its ease of synthesis and high potency. However, its potential toxicity and short half-life may limit its clinical applications. Future research should focus on the development of analogs with improved pharmacokinetic properties and the investigation of the role of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide in other disease states.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various research fields. One of the most significant applications of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is in cancer research. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has also been studied for its potential applications in neuroscience research. It has been shown to enhance memory and cognitive function in animal models, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(benzenesulfonamido)-N-(2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c20-16-11-5-7-13-18(16)21-19(23)15-10-4-6-12-17(15)22-26(24,25)14-8-2-1-3-9-14/h1-13,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTPAPZFJQAMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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